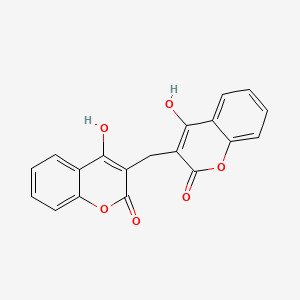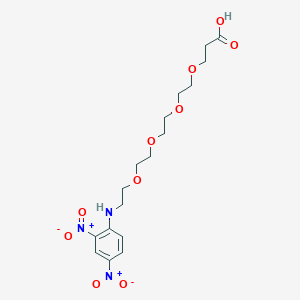
DNP-PEG4-酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
DNP-PEG4-acid is widely used in scientific research due to its versatility:
Medicine: DNP-PEG4-acid is used in drug development, particularly in the design of targeted therapies that require precise delivery of therapeutic agents.
作用机制
Target of Action
DNP-PEG4-acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. Its main targets are specific proteins that need to be degraded within cells. The role of these targets is to regulate various cellular processes, and their degradation can help in treating diseases caused by the overexpression or malfunction of these proteins .
Mode of Action
DNP-PEG4-acid functions by linking a target protein to an E3 ubiquitin ligase. This interaction tags the target protein with ubiquitin, marking it for degradation by the proteasome. The PEG4 (polyethylene glycol) component enhances the solubility and stability of the compound, facilitating its interaction with the target protein and the E3 ligase .
Biochemical Pathways
The primary biochemical pathway affected by DNP-PEG4-acid is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, it leads to their subsequent degradation. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .
Pharmacokinetics
The pharmacokinetics of DNP-PEG4-acid involve its absorption, distribution, metabolism, and excretion (ADME). The PEG4 component improves its bioavailability by enhancing solubility and reducing renal clearance. The compound is metabolized primarily in the liver and excreted through the kidneys. Its half-life and distribution are influenced by its interaction with plasma proteins and tissue partitioning .
Result of Action
At the molecular level, DNP-PEG4-acid leads to the degradation of specific target proteins, which can result in the modulation of various cellular pathways. This can have therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation. The cellular effects include changes in protein expression levels and alterations in cell signaling pathways .
Action Environment
The efficacy and stability of DNP-PEG4-acid can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of competing substrates or inhibitors can affect its interaction with target proteins and E3 ligases .
生化分析
Biochemical Properties
DNP-PEG4-acid plays a significant role in biochemical reactions, particularly in the development of probes and as a fluorescence resonance energy transfer (FRET) quencher. The compound’s terminal carboxy group readily reacts with primary amines in the presence of coupling agents such as EDC and DCC to form stable amide bonds . This property makes DNP-PEG4-acid an excellent amine-reactive building block for developing probes that can be recognized by anti-DNP antibodies. Additionally, the hydrophilic polyethylene glycol (PEG) linker in DNP-PEG4-acid increases its water solubility, making it suitable for use in aqueous media .
Cellular Effects
DNP-PEG4-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amines allows it to interact with various proteins and enzymes within the cell. These interactions can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism . For example, DNP-PEG4-acid has been shown to act as a FRET quencher when paired with tryptophan or tyrosine, which can influence protein-protein interactions and signal transduction pathways .
Molecular Mechanism
The molecular mechanism of DNP-PEG4-acid involves its ability to form stable amide bonds with primary amines, which allows it to interact with various biomolecules within the cell. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . The hydrophilic PEG linker in DNP-PEG4-acid increases its water solubility, allowing it to be more readily taken up by cells and interact with intracellular targets . Additionally, the compound’s ability to act as a FRET quencher can influence protein-protein interactions and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DNP-PEG4-acid can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light . Over time, DNP-PEG4-acid may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In in vitro and in vivo studies, the stability and degradation of DNP-PEG4-acid should be carefully monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of DNP-PEG4-acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of DNP-PEG4-acid may result in toxic or adverse effects, such as hyperthermia and weight loss . Therefore, it is important to carefully determine the appropriate dosage for each specific application to minimize potential adverse effects.
Metabolic Pathways
DNP-PEG4-acid is involved in various metabolic pathways within the cell. The compound’s ability to form stable amide bonds with primary amines allows it to interact with enzymes and cofactors involved in metabolic processes . These interactions can influence metabolic flux and metabolite levels, ultimately affecting cellular metabolism. For example, DNP-PEG4-acid may interact with enzymes involved in oxidative phosphorylation, leading to changes in energy production and metabolic regulation .
Transport and Distribution
The transport and distribution of DNP-PEG4-acid within cells and tissues are influenced by its hydrophilic PEG linker, which increases its water solubility and facilitates its uptake by cells . Once inside the cell, DNP-PEG4-acid can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The compound’s ability to form stable amide bonds with primary amines also allows it to be distributed throughout the cell and interact with intracellular targets .
Subcellular Localization
DNP-PEG4-acid is localized within specific subcellular compartments, where it can exert its effects on cellular function. The compound’s ability to form stable amide bonds with primary amines allows it to be targeted to specific organelles and compartments within the cell . Additionally, post-translational modifications and targeting signals may direct DNP-PEG4-acid to specific subcellular locations, influencing its activity and function . For example, DNP-PEG4-acid may be localized to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and energy production .
准备方法
The synthesis of DNP-PEG4-acid involves several steps. The dinitrophenyl core is first functionalized to allow for the attachment of polyethylene glycol chains. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The terminal carboxy group of DNP-PEG4-acid readily reacts with primary amines to form stable amide bonds .
化学反应分析
DNP-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxy group can react with primary amines in the presence of coupling reagents like EDC and DCC to form amide bonds.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, although these are less common in typical applications of DNP-PEG4-acid.
Hydrolysis: The ester bonds in the polyethylene glycol chain can be hydrolyzed under acidic or basic conditions.
相似化合物的比较
DNP-PEG4-acid is unique due to its combination of dinitrophenyl and polyethylene glycol properties. Similar compounds include:
DNP-X acid: Another dinitrophenyl derivative, but with lower water solubility compared to DNP-PEG4-acid.
DNP-PEG4-NHS ester: A derivative where the carboxylic acid group is activated to N-hydroxysuccinimide ester, allowing for efficient coupling to primary amines.
DNP-PEG4-acid stands out due to its superior water solubility and versatility in various applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFQVOBASTCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
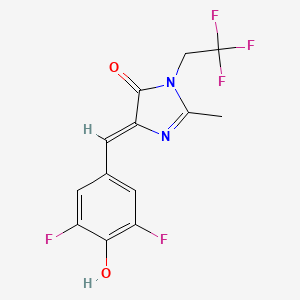

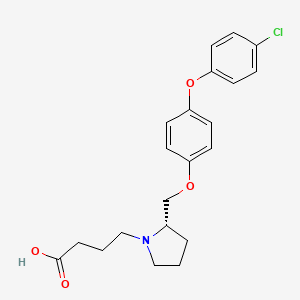
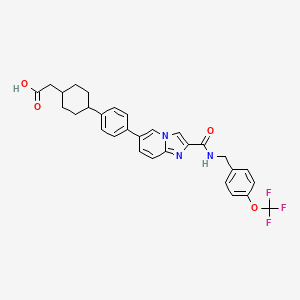
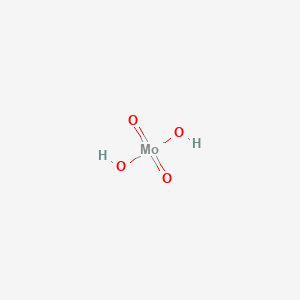
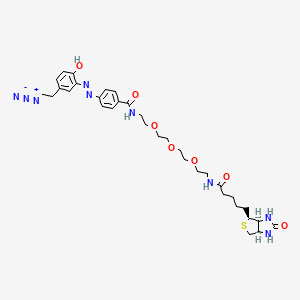
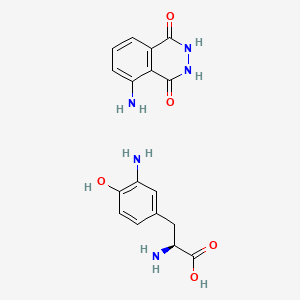
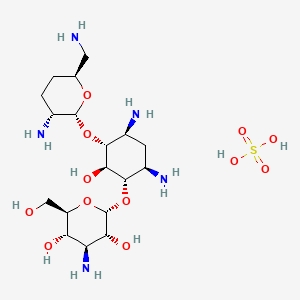
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
